3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2-chlorophenyl) ethanone with thiourea under reflux conditions.
Coupling with Chromenone: The synthesized thiazole derivative is then coupled with 6-methoxy-2H-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or chromenone derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is unique due to its combination of a chlorophenyl group, thiazole ring, and chromenone structure, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H12ClNO3S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C19H12ClNO3S/c1-23-12-6-7-17-11(8-12)9-14(19(22)24-17)16-10-25-18(21-16)13-4-2-3-5-15(13)20/h2-10H,1H3 |
InChI Key |
ONQXVICILJSCMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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